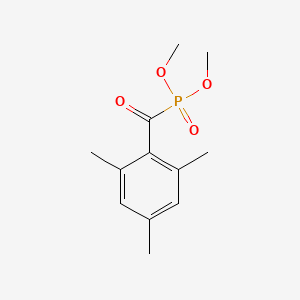
4-(But-1-en-1-yl)-2,6-di-tert-butylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(But-1-en-1-yl)-2,6-di-tert-butylphenol is an organic compound that belongs to the class of phenols. It is characterized by the presence of a butenyl group attached to the phenol ring, along with two tert-butyl groups at the 2 and 6 positions. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(But-1-en-1-yl)-2,6-di-tert-butylphenol typically involves the alkylation of 2,6-di-tert-butylphenol with but-1-en-1-yl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the deprotonation of the phenol group, allowing it to react with the butenyl halide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
4-(But-1-en-1-yl)-2,6-di-tert-butylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The butenyl group can be reduced to a butyl group.
Substitution: The hydrogen atoms on the phenol ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine or nitric acid.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nitrated phenols.
Aplicaciones Científicas De Investigación
4-(But-1-en-1-yl)-2,6-di-tert-butylphenol has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer in polymer chemistry to prevent degradation.
Biology: Investigated for its antioxidant properties and potential protective effects against oxidative stress.
Medicine: Explored for its potential therapeutic effects in treating diseases related to oxidative damage.
Industry: Utilized in the production of high-performance materials and additives.
Mecanismo De Acción
The mechanism of action of 4-(But-1-en-1-yl)-2,6-di-tert-butylphenol involves its ability to donate hydrogen atoms, thereby neutralizing free radicals and preventing oxidative damage. The tert-butyl groups provide steric hindrance, enhancing the stability of the compound and its effectiveness as an antioxidant. The molecular targets include reactive oxygen species and other free radicals, which are neutralized through redox reactions.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Di-tert-butylphenol: Lacks the butenyl group, making it less reactive in certain chemical reactions.
4-(But-1-en-1-yl)phenol: Lacks the tert-butyl groups, resulting in lower stability and antioxidant properties.
Uniqueness
4-(But-1-en-1-yl)-2,6-di-tert-butylphenol is unique due to the combination of the butenyl group and the tert-butyl groups, which confer both reactivity and stability. This makes it particularly effective as an antioxidant and a stabilizer in various applications.
Propiedades
| 91125-12-1 | |
Fórmula molecular |
C18H28O |
Peso molecular |
260.4 g/mol |
Nombre IUPAC |
4-but-1-enyl-2,6-ditert-butylphenol |
InChI |
InChI=1S/C18H28O/c1-8-9-10-13-11-14(17(2,3)4)16(19)15(12-13)18(5,6)7/h9-12,19H,8H2,1-7H3 |
Clave InChI |
RIEUZVQZQOWWQN-UHFFFAOYSA-N |
SMILES canónico |
CCC=CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(6-Oxa-7-azabicyclo[3.2.2]non-8-en-7-yl)(phenyl)methanone](/img/structure/B14353050.png)
![Diethyl {[benzoyl(cyanomethyl)amino]methyl}phosphonate](/img/structure/B14353079.png)
